

An In-Depth Technical Guide to the Infrared Spectrum of **cis-4-Octene**

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Compound of Interest

Compound Name: **cis-4-Octene**

Cat. No.: **B1353254**

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This guide provides a detailed analysis of the infrared (IR) spectrum of **cis-4-Octene**, tailored for researchers, scientists, and professionals in drug development. It outlines the characteristic vibrational frequencies, a standard experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Data Presentation: Characteristic IR Absorptions of cis-4-Octene

The following table summarizes the expected quantitative data from an IR spectrum of **cis-4-Octene**. These values are based on established frequency ranges for the vibrational modes of cis-disubstituted alkenes and alkanes.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (sp ²)	Alkene (=C-H)	3000 - 3100	Medium
C-H Stretch (sp ³)	Alkane (-C-H)	2850 - 2960	Strong
C=C Stretch	Alkene (cis C=C)	1630 - 1660	Weak-Medium
CH ₂ Scissoring Bend	Alkane (-CH ₂ -)	~1465	Medium
CH ₃ Asymmetric/Symmetri c Bend	Alkane (-CH ₃)	~1450 and ~1375	Medium
=C-H Out-of-Plane Bend (Wag)	Alkene (cis =C-H)	675 - 730	Strong

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample

This section details the methodology for obtaining a high-quality IR spectrum of a neat (undiluted) liquid sample such as **cis-4-Octene** using Attenuated Total Reflectance (ATR) or transmission spectroscopy with salt plates.

Objective: To obtain the infrared spectrum of liquid **cis-4-Octene**.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Salt plates (NaCl or KBr) or ATR crystal accessory
- Pasteur pipette
- Kimwipes
- Dry acetone (for cleaning)

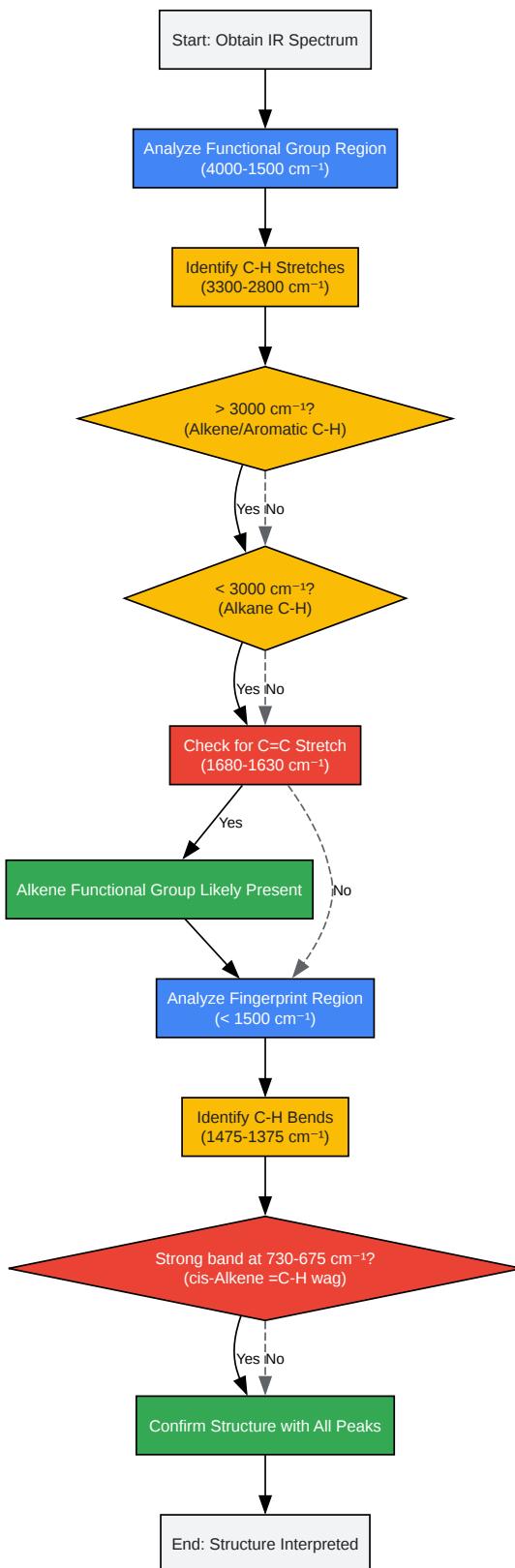
- Desiccator for storing salt plates
- Sample of **cis-4-Octene**

Procedure for Transmission Spectroscopy (Salt Plate Method):

- Preparation of Salt Plates: Retrieve two clean, dry salt plates from a desiccator.[1] Handle the plates by their edges to avoid transferring moisture from your fingers. If necessary, clean the plates by rinsing them with a small amount of dry acetone and wiping them gently with a Kimwipe.[1]
- Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply one to two drops of **cis-4-Octene** to the center of the plate.[1][2]
- Creating the Sample "Sandwich": Place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[1][2]
- Instrument Setup: Place the "sandwich" into the sample holder in the FTIR spectrometer.[1]
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Run the sample scan to obtain the IR spectrum of **cis-4-Octene**.
- Post-Analysis Cleanup: Remove the salt plates from the instrument. Separate the plates, rinse them thoroughly with dry acetone, and dry them with a Kimwipe. Return the clean, dry plates to the desiccator for storage.[1][2]

Visualization of the Interpretation Workflow

The logical process for interpreting an unknown IR spectrum can be visualized as a flowchart. This diagram outlines the key decision points, starting from the identification of major functional groups down to the detailed analysis of the fingerprint region.



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Caption: Logical workflow for IR spectrum interpretation.

Core Analysis of the cis-4-Octene Spectrum

- C-H Stretching Region ($3100\text{-}2850\text{ cm}^{-1}$): The spectrum will exhibit two main types of C-H stretching vibrations. A medium intensity peak appearing just above 3000 cm^{-1} (typically $3000\text{-}3100\text{ cm}^{-1}$) is characteristic of the C-H bonds where the carbon is part of the double bond (sp^2 hybridized).[3][4] Stronger, more complex absorptions will be present just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$), which are indicative of the C-H bonds in the ethyl and propyl alkyl chains (sp^3 hybridized carbons).[3][5]
- Carbon-Carbon Double Bond Stretch ($1660\text{-}1630\text{ cm}^{-1}$): A peak in this region corresponds to the C=C stretching vibration. For cis-disubstituted alkenes, this absorption is typically of weak to medium intensity.[6] Symmetrically substituted double bonds can have a very weak or absent C=C stretching peak due to a small change in dipole moment during the vibration.
- Fingerprint Region ($< 1500\text{ cm}^{-1}$):
 - Alkane Bending: The presence of $-\text{CH}_2-$ (methylene) and $-\text{CH}_3$ (methyl) groups in the structure will give rise to characteristic bending vibrations (scissoring and rocking) in the $1475\text{-}1375\text{ cm}^{-1}$ range.[3]
 - Alkene Bending (Out-of-Plane): The most diagnostic peak for a cis-disubstituted alkene is a strong absorption band between 675 cm^{-1} and 730 cm^{-1} .[5][7] This peak is due to the out-of-plane bending (wagging) of the two hydrogen atoms on the double-bonded carbons. Its strong intensity and specific location are highly indicative of the cis stereochemistry.

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